1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea
Description
Properties
Molecular Formula |
C17H19N3O2S2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea |
InChI |
InChI=1S/C17H19N3O2S2/c21-24(22,20-12-4-5-13-20)16-10-8-15(9-11-16)19-17(23)18-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H2,18,19,23) |
InChI Key |
QEKUFPVJTCTDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
The synthesis of 1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea primarily involves two sequential steps:
- Preparation of the 4-(pyrrolidin-1-ylsulfonyl)aniline intermediate.
- Coupling with phenylisothiocyanate to form the thiourea moiety.
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
The sulfonamide intermediate is synthesized via sulfonylation of 4-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction of the nitro group.
Procedure from Source:
Sulfonylation:
- 4-Nitrobenzenesulfonyl chloride (1.0 equiv) is reacted with pyrrolidine (1.2 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours.
- The product, 4-nitro-$$N$$-(pyrrolidin-1-yl)benzenesulfonamide, is isolated by filtration (Yield: 85–90%).
Nitro Group Reduction:
Mechanistic Insight:
The Fe/NH$$_4$$Cl system generates in situ HCl, facilitating the reduction of the nitro group to an amine through a series of electron-transfer steps.
Alternative Synthetic Routes
Analytical Validation
Synthetic products are characterized using:
Challenges and Optimization
Byproduct Formation
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Conventional Stepwise | 72 | 4.5 hours | High purity |
| One-Pot | 58 | 6 hours | Simplified workflow |
| Microwave-Assisted | 82 | 20 minutes | Rapid synthesis |
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-[4-(pyrrolidine-1-sulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and physicochemical properties of thiourea derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Thiourea vs. Urea Core: Thiourea derivatives generally exhibit superior biological activity compared to urea analogs. The anti-nociceptive activity of 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea underscores the importance of the thiourea scaffold in pain relief applications .
This contrasts with phenylsulfonyl substituents (e.g., 1-Phenyl-3-(phenylsulfonyl)thiourea), where the absence of a cyclic amine may reduce conformational flexibility . Electron-Withdrawing Groups: Sulfonyl groups (e.g., pyrrolidine sulfonyl or phenylsulfonyl) enhance electrophilicity, which may improve binding to biological targets such as enzymes or receptors .
Positional Effects :
- Substituents at the 4-position of the phenyl ring (e.g., ZKT2, ZKT3) significantly enhance biological activity. For example, ZKT2 showed EC50 values comparable to the ethylene precursor ACC in plant studies .
Mechanistic Insights: Thiourea derivatives with sulfonyl groups (e.g., pyrrolidine sulfonyl) may act as hydrogen-bond donors/acceptors, facilitating interactions with proteins or nucleic acids. This is supported by studies on anti-HIV thiourea derivatives, where sulfonyl groups contributed to protease inhibition .
Biological Activity
1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea is a synthetic compound belonging to the class of thiourea derivatives. Its unique structural features, including a thiourea core linked to a phenyl group and a pyrrolidinylsulfonyl substituent, contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antitumor, antibacterial, and antifungal properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 361.5 g/mol. The compound's IUPAC name is 1-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea. The structure facilitates interaction with various biological targets, enhancing its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2S2 |
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | 1-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)thiourea |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity, particularly against human liver cancer cells. Studies have demonstrated that the compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation.
Case Study: Cytotoxicity Against Liver Cancer Cells
A study conducted on liver cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The IC50 value was found to be approximately 15 µM, indicating potent cytotoxic effects.
Antibacterial and Antifungal Properties
Thiourea derivatives are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may exhibit similar properties.
Research Findings
In vitro tests against various bacterial strains, including Pseudomonas aeruginosa, showed that the compound inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL. The mechanism of action appears to involve interference with bacterial enzyme systems critical for survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. Molecular docking studies have indicated that the compound binds effectively to active sites on target enzymes, which is crucial for its inhibitory effects.
| Compound Name | IC50 (µM) | Unique Features |
|---|---|---|
| 1-Phenylthiourea | 20 | Known for taste perception studies |
| 4-(Pyrrolidin-1-ylsulfonyl)aniline | 25 | Lacks thiourea linkage; studied for antibacterial activity |
| N,N-Dimethylthiourea | >100 | Simpler structure; less biological activity |
Q & A
Q. How to design interdisciplinary studies integrating this compound into materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
